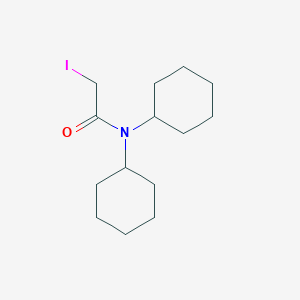
N,N-Dicyclohexyl-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dicyclohexyl-2-iodoacetamide is an organic compound with the molecular formula C14H24INO It is characterized by the presence of two cyclohexyl groups attached to a nitrogen atom, which is further connected to an iodoacetamide moiety
Méthodes De Préparation
N,N-Dicyclohexyl-2-iodoacetamide can be synthesized through the reaction of 2-chloro-N,N-dicyclohexylacetamide with potassium iodide in 2-butanone at reflux for 10 hours . This method involves the substitution of the chlorine atom with an iodine atom, resulting in the formation of the desired compound.
Analyse Des Réactions Chimiques
N,N-Dicyclohexyl-2-iodoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include potassium iodide, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dicyclohexyl-2-iodoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dicyclohexyl-2-iodoacetamide involves its ability to undergo substitution reactions, where the iodine atom can be replaced by other nucleophiles. This property makes it useful in the modification of various molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
N,N-Dicyclohexyl-2-iodoacetamide can be compared with other similar compounds such as N,N-Dicyclohexylcarbodiimide and N,N-Dicyclohexylacetamide. While all these compounds contain cyclohexyl groups attached to a nitrogen atom, their chemical properties and applications differ:
N,N-Dicyclohexylcarbodiimide: Primarily used as a coupling agent in peptide synthesis.
N,N-Dicyclohexylacetamide: Used as an intermediate in organic synthesis.
Propriétés
Numéro CAS |
879011-85-5 |
|---|---|
Formule moléculaire |
C14H24INO |
Poids moléculaire |
349.25 g/mol |
Nom IUPAC |
N,N-dicyclohexyl-2-iodoacetamide |
InChI |
InChI=1S/C14H24INO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 |
Clé InChI |
IIGVVHGTRHCDMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
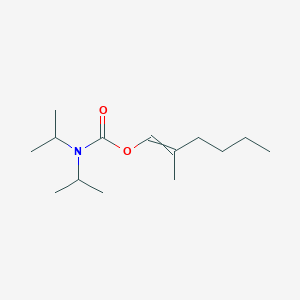
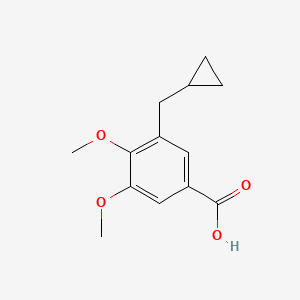
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
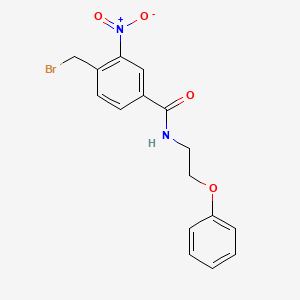
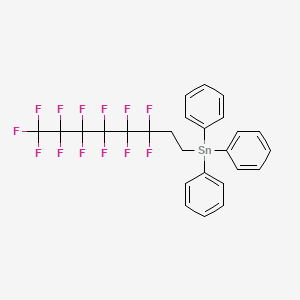
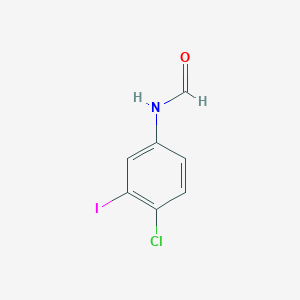

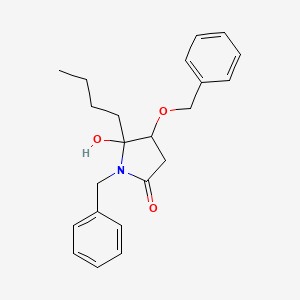
![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
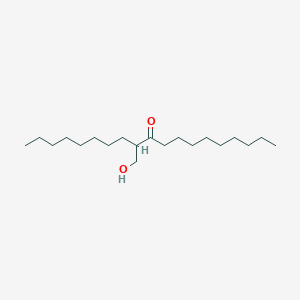
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
